molecular formula C10H13BrClN B6200906 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 2703780-60-1

8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B6200906
CAS No.: 2703780-60-1
M. Wt: 262.57 g/mol
InChI Key: HOEBGGFZFXKOQD-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with a bromine atom attached to the naphthalene ring

Preparation Methods

The synthesis of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The amination step can be achieved using ammonia or an amine source under suitable conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,2,3,4-tetrahydronaphthalen-2-amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter systems, influencing the release and reuptake of serotonin, norepinephrine, and dopamine. These interactions can modulate various physiological processes and have potential therapeutic implications.

Comparison with Similar Compounds

Similar compounds to 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride include:

  • 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 2-Aminotetralin

Compared to these compounds, this compound is unique due to its specific bromination position, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

2703780-60-1

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3,8H,4-6,12H2;1H

InChI Key

HOEBGGFZFXKOQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=CC=C2)Br.Cl

Purity

95

Origin of Product

United States

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